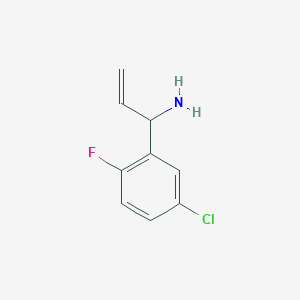

1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine

Description

1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine is an organic compound characterized by a phenyl ring substituted with chlorine at the 5-position and fluorine at the 2-position, connected to a prop-2-en-1-amine moiety. Its molecular formula is C9H9ClFN, with a molecular weight of 185.62 g/mol. The compound features an allylamine structure where the amine group is attached to the first carbon of a propenyl chain, which is conjugated to the substituted phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) name is this compound. Its structural descriptors include the SMILES notation C=CC(C1=C(C=C(C=C1)Cl)F)N and InChI key WZSMAJUKCHGCJJ-UHFFFAOYSA-N, which facilitate database identification and computational modeling.

1.2 Historical Context and Discovery in Synthetic Chemistry

The compound this compound belongs to a class of halogenated allylamines that have been synthesized as part of efforts to explore novel substituted phenyl derivatives with potential biological activity. The synthetic routes typically involve the functionalization of phenyl rings with halogen atoms followed by allylic amination. The presence of both chlorine and fluorine substituents on the aromatic ring is a strategic design in synthetic chemistry to modulate electronic properties and enhance reactivity. This compound has been documented in chemical registries since at least the early 2010s, with its preparation methods refined to achieve high purity and yield. Analytical chemistry techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry have been employed to confirm its structure and purity.

1.3 Significance in Organic and Medicinal Chemistry Research

This compound is significant in organic and medicinal chemistry due to its functional groups and halogen substitutions, which confer unique chemical reactivity and potential biological activities. The allylamine moiety is a versatile functional group that can participate in various synthetic transformations, including cross-coupling reactions and nucleophilic additions. The halogen substituents, chlorine and fluorine, influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development. Compounds with similar structures have been investigated for their antioxidant, antimicrobial, and enzyme inhibitory activities, suggesting that this compound could serve as a lead compound or intermediate in the synthesis of pharmacologically active molecules.

Data Table: Chemical and Physical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C9H9ClFN |

| Molecular Weight | 185.62 g/mol |

| IUPAC Name | This compound |

| SMILES | C=CC(C1=C(C=C(C=C1)Cl)F)N |

| InChI Key | WZSMAJUKCHGCJJ-UHFFFAOYSA-N |

| Functional Groups | Allylamine, chloro-substituted phenyl, fluoro-substituted phenyl |

| Physical State | Typically solid at room temperature (specific melting/boiling points not detailed) |

Research into this compound has focused on its synthesis and structural characterization. Analytical studies confirm the presence of halogen substituents and the allylamine framework. The compound's reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which can affect nucleophilic and electrophilic reaction pathways. Its structural analogs have been studied for their pharmacological effects, including antioxidant and antimicrobial activities, suggesting that this compound may have similar potential. Synthetic methodologies allow for modifications at the phenyl ring or the allylamine side chain to optimize biological activity or chemical properties. The compound's role as a building block in heterocyclic synthesis and its potential interactions with biological macromolecules are areas of ongoing investigation.

Properties

Molecular Formula |

C9H9ClFN |

|---|---|

Molecular Weight |

185.62 g/mol |

IUPAC Name |

1-(5-chloro-2-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2 |

InChI Key |

QAXAGYQUKUJKGJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=C(C=CC(=C1)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution and Allylation

Step 1: Formation of Amino-Substituted Aromatic Intermediate

Starting from 5-chloro-2-fluoroaniline, the amino group is preserved while the aromatic ring is functionalized to allow subsequent allylation. This may involve protection/deprotection steps or direct use of the aniline in further reactions.Step 2: Allylation of the Amino Group

The amino group is allylated using allyl bromide or allyl chloride under basic conditions, often employing potassium carbonate or other bases to facilitate nucleophilic substitution. This step installs the prop-2-en-1-amine moiety onto the aromatic ring.Step 3: Purification

The crude product is purified by recrystallization or chromatographic methods such as flash column chromatography to isolate the desired 1-(5-chloro-2-fluorophenyl)prop-2-en-1-amine with high purity.

Palladium-Catalyzed Cross-Coupling (Mizoroki-Heck Reaction)

- The Mizoroki-Heck reaction has been employed to form C–C bonds between aryl halides and alkenes, facilitating the formation of allylic amines with aryl substitution.

- In one approach, 5-chloro-2-fluoroaryl halides undergo palladium-catalyzed coupling with allylamine derivatives. The reaction conditions typically involve palladium catalysts, phosphine ligands, and bases in polar aprotic solvents at elevated temperatures.

- After coupling, the product is isolated by extraction and purified by chromatography. This method allows for stereoselective formation of the (E)-isomer of the allylamine, which is often the desired configuration for biological activity.

Nucleophilic Aromatic Substitution of Halogenated Precursors

- Another approach involves nucleophilic aromatic substitution (SNAr) on halogenated benzene derivatives with aminoalkene nucleophiles.

- For example, 5-chloro-2-fluorobenzoyl chloride or related benzoyl derivatives can be reacted with ammonia or amines under controlled conditions (temperature 100–350 °C, reaction time 0.2–10 hours) in the presence of zinc chloride as a catalyst and dehydrating agent. This method yields high-purity amine derivatives after dehydration and purification steps.

- The reaction parameters such as mass ratios of reagents, temperature, and vacuum conditions are critical for optimizing yield and purity.

Multi-Step Synthetic Routes Involving Ester Intermediates

- Some methods involve the synthesis of methyl (2E)-3-(5-chloro-2-amino phenyl)prop-2-enoate intermediates via Horner–Wadsworth–Emmons reactions or nucleophilic aromatic substitution on iodinated or brominated aniline derivatives.

- Subsequent reduction or allylation steps convert these esters into the corresponding allylamines.

- This multi-step approach allows for better control over stereochemistry and substitution patterns but requires careful optimization of each reaction step.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 5-chloro-2-fluoroaniline, allyl halides | Commercially available |

| Catalysts | Pd(0) complexes (e.g., Pd(PPh3)4), ZnCl2 | Used in cross-coupling and substitution |

| Solvents | Polar aprotic (DMF, DMSO), dichloromethane | Choice affects reaction rate and selectivity |

| Temperature | 40–350 °C (depending on method) | Higher temperatures favor substitution |

| Reaction time | 0.2–24 hours | Varies with method and scale |

| Purification | Recrystallization, flash chromatography | Essential for high purity |

| Yield | 46–88% (depending on method and optimization) | Higher yields with optimized catalysts and conditions |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct allylation of aniline | Simple, straightforward | May require protection steps | 70–80 | >95 |

| Palladium-catalyzed Heck | Stereoselective, mild conditions | Requires expensive catalysts | 72–88 | >98 |

| Nucleophilic aromatic substitution with ZnCl2 | High purity product, scalable industrially | High temperature, longer reaction times | 70 | ≥98 |

| Multi-step ester intermediates | Good stereochemical control | More complex, multiple purification steps | 46–76 | >95 |

Research Findings and Notes

- The presence of chlorine and fluorine substituents on the phenyl ring enhances the compound’s lipophilicity and metabolic stability, which is beneficial for medicinal chemistry applications.

- Optimization of catalyst loading and temperature in palladium-catalyzed reactions significantly improves yield and reaction time, with 5 mol% catalyst at 60 °C being optimal for certain allylamine syntheses.

- Industrial methods emphasize continuous flow processes and vacuum dehydration steps to maximize purity and yield, as demonstrated by zinc chloride-catalyzed reactions under vacuum conditions.

- The stereochemistry of the allylamine double bond is predominantly (E)-configured, which is crucial for biological activity and is reliably achieved via the Mizoroki-Heck reaction.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide and various halogenating agents are employed for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine with key analogs:

| Compound Name | Substituents/Functional Groups | Key Differences from Target Compound | Impact on Properties | Reference |

|---|---|---|---|---|

| 1-(5-Chloro-2-fluorophenyl)-3-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)thiourea | Thiourea group, pyrazole ring | Additional thiourea and heterocyclic moieties | Increased polarity, potential for hydrogen bonding | |

| 1-Phenylprop-2-en-1-amine | Phenyl group (no halogens) | Lack of chloro/fluoro substituents | Lower lipophilicity, reduced steric hindrance | |

| 1-(3-Chlorophenyl)prop-2-en-1-amine | 3-Chlorophenyl substitution | Meta-chloro vs. para-fluoro/meta-chloro | Altered electronic effects, possible differences in receptor binding | |

| (5-Bromo-2-fluorophenyl)methylamine | Bromo substituent, methylene linker | Bromo (vs. chloro), methylene spacer | Increased molecular weight, altered flexibility | |

| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride | 3-Chloro-2-fluorophenyl, methyl group, HCl salt | Methyl group on amine, salt form | Enhanced steric hindrance, improved solubility |

Electronic and Steric Effects

- Halogen Substituents: The 5-chloro and 2-fluoro groups on the phenyl ring introduce electron-withdrawing effects, which may reduce the basicity of the amine compared to non-halogenated analogs like 1-phenylprop-2-en-1-amine . This could influence reactivity in catalytic processes, such as iridium-catalyzed allylation .

Physicochemical Properties

Pharmacological Potential

- Halogen Effects : Fluorine and chlorine substituents are common in bioactive molecules due to their ability to modulate pharmacokinetics. For example, 5F-AMT (a fluorinated indole amine) shows how fluorine enhances receptor affinity . The target compound’s halogenated phenyl group may similarly improve target engagement in drug candidates.

- Comparison with Salt Forms : The hydrochloride salt of 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine () highlights how salt formation can improve solubility and stability, a strategy applicable to the target compound .

Biological Activity

1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine, also known as (1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a prop-2-enylamine chain attached to a phenyl ring, which includes both chloro and fluorine substituents. These structural characteristics suggest that it may interact with various biological targets, influencing neurological functions and other physiological processes.

- Molecular Formula : C10H10ClF

- Molecular Weight : Approximately 185.62 g/mol

The presence of the chloro and fluoro groups is expected to affect the compound's chemical reactivity and biological interactions significantly.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with neurotransmitter receptors and enzymes, potentially modulating biochemical pathways related to neurotransmission. The unique combination of substituents in its structure could enhance its binding affinity and selectivity compared to structurally similar compounds.

Interaction Studies

Research has focused on the compound's binding affinity to specific receptors and enzymes. The findings suggest that the compound may modulate neurotransmission pathways, which could have implications for treating neurological disorders.

Key Findings:

- Neurotransmitter Receptor Interaction : The compound shows potential for interacting with receptors involved in neurotransmission, which could influence mood regulation and cognitive functions.

- Enzymatic Modulation : It may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison was made with structurally similar compounds. The following table summarizes these comparisons:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine | Different position for chloro substituent | Varies in receptor affinity |

| (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine | Bromo group instead of chloro | Different reactivity patterns |

| (1R)-1-(5-Chloro-2-methylphenyl)prop-2-enylamine | Methyl group instead of fluorine | Altered lipophilicity |

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- Anticancer Activity : A study on quinolone-chalcone derivatives demonstrated that structural modifications could enhance anticancer properties. While not directly testing this compound, these findings suggest that similar modifications might be beneficial in enhancing its therapeutic potential against cancer cells .

- Antimicrobial Activity : Another study investigated the antimicrobial properties of related compounds against various bacterial strains. The results indicated significant activity at concentrations around 100 µg/ml, suggesting that this compound may also exhibit similar antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.